molecular formula C22H26O7 B605599 Arzanol CAS No. 32274-52-5

Arzanol

Cat. No.: B605599
CAS No.: 32274-52-5
M. Wt: 402.44
InChI Key: ZOIAPLVBZQQHCG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Arzanol can be synthesized through the condensation of two molecules of 2-methyl-3-buten-2-ol with one molecule of 2,4-dihydroxybenzaldehyde. The synthesis pathway involves the following steps:

    Formation of Carbocation Intermediate: 2-methyl-3-buten-2-ol is reacted with an acid catalyst to form the corresponding carbocation intermediate.

    Dimer Formation: The carbocation intermediate is then attacked by another molecule of 2-methyl-3-buten-2-ol to form a dimer.

    Condensation Reaction: The dimer is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a base catalyst to form this compound.

    Purification: The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. Most studies focus on its isolation from natural sources and laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Arzanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative stress studies often focus on the protective effects of this compound against reactive oxygen species .

Comparison with Similar Compounds

Arzanol is unique due to its combination of phloroglucinol and α-pyrone moieties, which contribute to its diverse pharmacological activities . Similar compounds include:

    Phloroglucinol: A compound with antioxidant and anti-inflammatory properties, but lacking the α-pyrone moiety.

    α-Pyrone Derivatives: Compounds with various biological activities, but lacking the phloroglucinol moiety.

This compound’s unique structure allows it to exhibit a broader range of activities compared to these similar compounds .

Properties

CAS No.

32274-52-5

Molecular Formula

C22H26O7

Molecular Weight

402.44

IUPAC Name

3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one

InChI

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3

InChI Key

ZOIAPLVBZQQHCG-UHFFFAOYSA-N

SMILES

O=C1C(CC2=C(O)C(C/C=C(C)\C)=C(O)C(C(C)=O)=C2O)=C(O)C(C)=C(CC)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arzanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [, ] Arzanol demonstrates anti-inflammatory activity through multiple mechanisms. It effectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator. This inhibition effectively reduces PGE2 production, thereby mitigating inflammation. Moreover, this compound exhibits potent inhibition of NFκB activation, a pivotal transcription factor regulating the expression of various pro-inflammatory genes. By suppressing NFκB activity, this compound effectively reduces the production of inflammatory cytokines, such as IL-1β, IL-6, IL-8, and TNF-α, further contributing to its anti-inflammatory properties.

A: [, ] this compound acts as a potent antioxidant, effectively protecting cells from oxidative damage induced by reactive oxygen species (ROS). Studies have shown that this compound significantly reduces ROS production in human keratinocytes exposed to hydrogen peroxide (H2O2). This protective effect is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby mitigating cellular damage caused by oxidative stress.

A: [, ] this compound's molecular formula is C21H26O6, and its molecular weight is 374.43 g/mol.

A: [, , ] this compound has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR studies, combined with Density Functional Theory (DFT) calculations, have provided detailed insights into its structure, including tautomeric and rotameric equilibria. These studies highlight the impact of intramolecular hydrogen bonds on this compound's conformation and stability.

A: [, ] Yes, computational chemistry, particularly DFT calculations, has been employed to study various aspects of this compound, including its conformational preferences, intramolecular hydrogen bonding patterns, and interactions with water molecules. These studies have provided valuable insights into this compound's structure and properties.

A: [, ] Methylation of this compound significantly impacts its biological activity. Studies comparing this compound with its monomethyl derivative have revealed a marked decrease in bioactivity upon methylation. This suggests that the presence of free hydroxyl groups in this compound is crucial for its interaction with biological targets and its overall efficacy.

A: [, , , , ] this compound's biological activities have been extensively investigated in various in vitro models. Studies employing human keratinocytes have demonstrated its protective effects against H2O2-induced oxidative damage, evidenced by reduced cytotoxicity, ROS generation, apoptosis, and mitochondrial depolarization.

A: [, ] Yes, this compound's anti-inflammatory efficacy has been validated in in vivo models. Notably, in a mouse model of carrageenan-induced paw edema, this compound effectively reduced edema, showcasing its potential as a therapeutic agent for inflammatory conditions.

A: [, ] High-performance liquid chromatography (HPLC) coupled with various detection methods, including mass spectrometry (MS) and ultraviolet (UV) detectors, are commonly employed for the identification and quantification of this compound in plant extracts and biological samples.

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